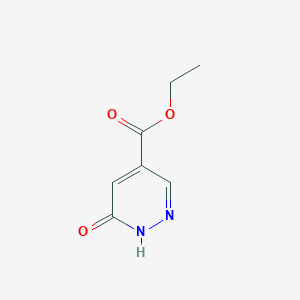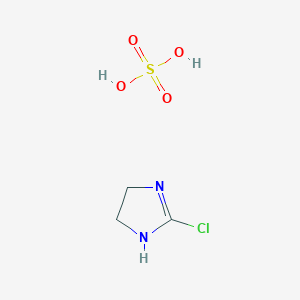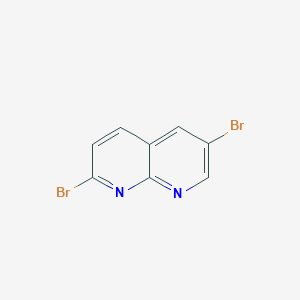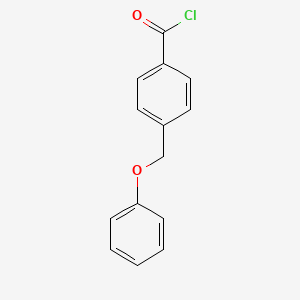
2,4,6-Trimethoxy-5-nitropyrimidine
Vue d'ensemble
Description
2,4,6-Trimethoxy-5-nitropyrimidine is a chemical compound used for research and development . Its molecular formula is C7H9N3O5 and it has a molecular weight of 215.16 .
Molecular Structure Analysis
The molecular structure of 2,4,6-Trimethoxy-5-nitropyrimidine consists of a pyrimidine ring substituted with three methoxy groups and one nitro group . The density of this compound is 1.347g/cm3 .Physical And Chemical Properties Analysis
2,4,6-Trimethoxy-5-nitropyrimidine has a molecular weight of 215.16 . Its density is 1.347g/cm3 . Unfortunately, the melting point and boiling point are not specified in the available resources.Applications De Recherche Scientifique
Antitumor Potential
A series of 2,4,6-trisubstituted-5-nitropyrimidines have shown promising results in inhibiting the proliferation of cancer cells, indicating their potential as antitumor agents. One of the compounds, 6-(dibromomethyl)-2-methoxy-4-morpholino-5-nitropyrimidine, demonstrated significant potency against L1210 and H.Ep.2 cell lines (Thompson et al., 1997).
Antibacterial and Antioxidant Properties
New derivatives of 2,4,6-trimethoxy-5-nitropyrimidine have been synthesized and evaluated for their antibacterial and antioxidant activities. These compounds showed significant action against various Gram-positive and Gram-negative bacteria, as well as notable antioxidant activities when compared with vitamin C (Sura, Reddy, Reddy, & Vadde, 2013).
Structural Chemistry and Hydrogen Bonding
Studies in structural chemistry have examined compounds like 2-amino-4,6-dimethoxy-5-nitropyrimidine for their hydrogen bonding patterns. These investigations provide insights into the formation of complex molecular structures and their potential applications in materials science (Glidewell, Low, Melguizo, & Quesada, 2003).
Chemical Synthesis and Reactivity
Research into the chemical synthesis and reactivity of related compounds has expanded our understanding of aromatic substitution reactions and has potential applications in drug design and development. For instance, studies on the synthesis of 2-amino-4,6-dichloro-5-nitropyrimidine have revealed unusual aromatic substitution mechanisms, which are important for the preparation of nitropyrimidines used in DNA repair inhibition (Lopez et al., 2009).
Application in Biochemistry and Parasitology
Some 5-nitropyridines and pyrimidines, including derivatives of 2,4,6-trimethoxy-5-nitropyrimidine, have been studied for their effects on the growth and metabolism of Trichomonas vaginalis, a parasitic protozoan. These studies provide valuable insights into the biochemical pathways and potential therapeutic targets for treating parasitic infections (Michaels & Treick, 1962).
Role in Solid-Phase Synthesis
4,6-Dichloro-2-(methylthio)-5-nitropyrimidine, a related compound, has been used as a key building block in the efficient solid-phase synthesis of complex molecules like olomoucine. This showcases the utility of nitropyrimidines in the synthesis of biologically active compounds and drug development (Hammarström et al., 2002).
Radiation Chemistry
Nitropyrimidines, such as 5-nitropyrimidine and its derivatives, have been studied for their unique electron spin resonance (ESR) spectra when irradiated. This research contributes to our understanding of free radical chemistry and radiation effects on molecular structures, which has implications in radiation biology and chemistry (Lorenz & Benson, 1973).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,4,6-trimethoxy-5-nitropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O5/c1-13-5-4(10(11)12)6(14-2)9-7(8-5)15-3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKMRDXCQFULLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC(=N1)OC)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10476070 | |
| Record name | 2,4,6-TRIMETHOXY-5-NITROPYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trimethoxy-5-nitropyrimidine | |
CAS RN |
83356-02-9 | |
| Record name | 2,4,6-TRIMETHOXY-5-NITROPYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






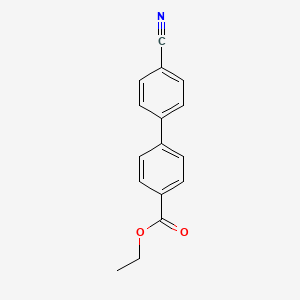
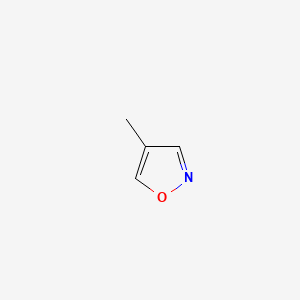
![2-[Bis(trideuteriomethyl)amino]ethyl 4-(butylamino)benzoate;hydrochloride](/img/structure/B1601462.png)
